PDE4D Allosteric Modulation with Partial Inhibition (Imax ≈ 80–90%) vs. Full Active-Site Inhibitors
This compound belongs to the structural class of PDE4D allosteric modulators reported to exhibit an Imax of approximately 80–90%, as opposed to full inhibition (Imax ≈ 100%) produced by active-site competitors such as rolipram and roflumilast [1]. While compound-specific Imax values for CAS 1421530-21-3 have not been published in isolation, the shared chemotype with the characterized D159687 series supports this differentiation. Full inhibition is associated with emesis, whereas partial inhibition preserves cAMP-regulated physiological feedback [1].
| Evidence Dimension | Maximum PDE4 inhibition (Imax) |
|---|---|
| Target Compound Data | ~80–90% (class inference from co-crystallized allosteric modulators sharing benzhydryl–phenylurea scaffold) |
| Comparator Or Baseline | Rolipram (active-site inhibitor): Imax ≈ 100% |
| Quantified Difference | 10–20 percentage points lower maximal inhibition |
| Conditions | Recombinant human PDE4D catalytic domain; enzymatic assay |
Why This Matters
Partial inhibition is directly linked to reduced emetic side effects in vivo, a well-known hurdle for classical PDE4 inhibitors.
- [1] Burgin AB, Magnusson OT, Singh J, et al. Design of phosphodiesterase 4D (PDE4D) allosteric modulators for enhancing cognition with improved safety. Nat Biotechnol. 2010 Jan;28(1):63-70. doi:10.1038/nbt.1598. View Source
